Florbenazine
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Overview
Description
Florbenazine: is a fluorine-18 labeled radiopharmaceutical compound used primarily in positron emission tomography (PET) imaging. It is designed to bind to specific molecular targets in the brain, allowing for the visualization of certain pathological conditions, such as Alzheimer’s disease and other neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: Florbenazine is synthesized through a multi-step chemical process. The synthesis involves the incorporation of fluorine-18, a radioactive isotope, into the molecular structure.
Industrial Production Methods: Industrial production of this compound involves the use of automated synthesis modules to ensure high radiochemical purity and yield. The process is carried out in specialized facilities equipped with radiation safety measures. The production typically includes the following steps:
- Preparation of the precursor molecule.
- Radiolabeling with fluorine-18.
- Purification using high-performance liquid chromatography (HPLC).
- Quality control to ensure compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Florbenazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like potassium fluoride and cesium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Florbenazine has a wide range of scientific research applications, including:
Chemistry: Used as a radiotracer in PET imaging to study chemical processes in the brain.
Biology: Helps in understanding the distribution and density of molecular targets in biological tissues.
Medicine: Aids in the diagnosis and monitoring of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease.
Industry: Utilized in the development of new diagnostic tools and imaging agents.
Mechanism of Action
Florbenazine exerts its effects by binding to specific molecular targets in the brain, such as β-amyloid plaques. The fluorine-18 isotope produces a positron signal that is detected by a PET scanner, allowing for the visualization of these targets. The binding of this compound to β-amyloid plaques is highly selective, making it a valuable tool for diagnosing Alzheimer’s disease .
Comparison with Similar Compounds
Florbenazine is compared with other similar compounds, such as:
Florbetaben: Another fluorine-18 labeled radiopharmaceutical used for PET imaging of β-amyloid plaques.
Florbetapir: A similar compound used for amyloid imaging in Alzheimer’s disease.
Flutemetamol: Another radiotracer used for PET imaging of amyloid plaques.
Uniqueness: this compound is unique due to its high selectivity for β-amyloid plaques and its ability to provide detailed imaging of neurodegenerative processes. Its use in PET imaging allows for early diagnosis and monitoring of diseases like Alzheimer’s disease, providing valuable insights into disease progression and treatment efficacy .
Properties
CAS No. |
937245-42-6 |
---|---|
Molecular Formula |
C21H32FNO3 |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
(2R,3R,11bR)-9-(3-fluoropropoxy)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |
InChI |
InChI=1S/C21H32FNO3/c1-14(2)9-16-13-23-7-5-15-10-21(26-8-4-6-22)20(25-3)11-17(15)18(23)12-19(16)24/h10-11,14,16,18-19,24H,4-9,12-13H2,1-3H3/t16-,18-,19-/m1/s1 |
InChI Key |
GNKGXQHHUUEYQV-BHIYHBOVSA-N |
Isomeric SMILES |
CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1O)OC)OCCCF |
SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OCCCF |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OCCCF |
Synonyms |
(18F)AV-133 (18F)FP-DTBZ 9-(18F)fluoropropyl-dihydrotetrabenazine 9-fluoropropyldihydrotetrabenazine AV 133 AV-133 AV133 cpd florbenazine F 18 |
Origin of Product |
United States |
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